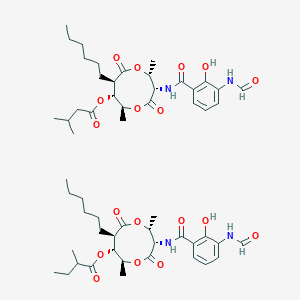

antimycin A1

Descripción

Propiedades

IUPAC Name |

[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFFUZWRFRDZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O9 | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859633 | |

| Record name | 3-(3-Formamido-2-hydroxybenzamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998), White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

1397-94-0, 642-15-9 | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-formamidosalicylamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

300.2 °F (EPA, 1998), 139-140 °C | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Fermentation Media and Parameters

Fermentation typically occurs in potato dextrose agar (PDA) or glycerol-peptone broth, with critical parameters including:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 25–28°C | Maximizes enzyme activity |

| pH | 6.8–7.2 | Stabilizes biosynthesis |

| Agitation | 180 rpm | Enhances oxygen transfer |

| Incubation Duration | 72–96 hours | Balances growth & production |

Submerged fermentation in liquid medium for 3 days at 25°C yielded 1.2–1.5 mg/L of crude this compound, as evidenced by spectrophotometric analysis at 485 nm. Prolonged incubation beyond 96 hours risks autolysis of mycelia, reducing metabolite stability.

Extraction and Primary Purification

Solvent Extraction

Post-fermentation, mycelia are separated via centrifugation (3,500 rpm, 5 minutes), and this compound is extracted from the supernatant using ethyl acetate. The solvent-to-supernatant ratio of 1:2 (v/v) achieves 89% recovery efficiency, with three successive extractions ensuring maximal yield. Rotary evaporation under reduced pressure (40°C, 0.1 MPa) concentrates the extract, yielding a dark-brown residue.

Silica Gel Chromatography

Initial purification employs silica gel column chromatography (200–300 mesh) with a gradient elution of chloroform:methanol (95:5 to 80:20). This compound elutes at 85:15, identified by UV absorption at 254 nm. This step removes polar impurities, achieving 65–70% purity.

High-Resolution Purification Techniques

Preparative HPLC

Final purification uses reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (75:25) at 1.0 mL/min. This compound elutes at 12.3 minutes, confirmed by LC-MS ([M+H]+ m/z 548.3).

Table 1: HPLC Purification Efficiency

| Injection Volume (μL) | Purity (%) | Recovery Rate (%) |

|---|---|---|

| 20 | 98.2 | 92.5 |

| 50 | 97.8 | 89.3 |

| 100 | 96.1 | 85.0 |

Scaling to preparative HPLC (21.2 mm column diameter) maintains >95% purity at 500 mg/batch, critical for pharmaceutical applications.

Structural Characterization and Quality Control

Spectroscopic Analysis

Bioactivity Validation

Antifungal potency is assessed via mycelial growth inhibition assays against Rhizoctonia solani. This compound exhibits an EC50 of 1.25 μg/mL, with 92.55% inhibition at 26.66 μg/mL.

Table 2: Inhibition Efficacy of this compound

| Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|

| 0.416 | 18.3 ± 2.1 |

| 1.66 | 42.7 ± 3.4 |

| 6.66 | 76.9 ± 2.8 |

| 26.66 | 92.5 ± 1.9 |

Análisis De Reacciones Químicas

CZC-8004 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden llevarse a cabo para modificar los grupos funcionales del compuesto.

Sustitución: CZC-8004 puede experimentar reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Activity Against Plant Pathogens

Antimycin A1 has been identified as a highly effective fungicide against Rhizoctonia solani, a significant plant pathogenic fungus responsible for various crop diseases. In a study, this compound demonstrated a remarkable inhibition rate of 92.55% at a concentration of 26.66 μg/mL, with an EC50 value of 1.25 μg/mL. The compound's action was characterized by severe morphological changes in the fungal mycelium, including distortion and breakage, which were observed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) .

| Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|

| 0.416 | 10 |

| 0.83 | 25 |

| 1.66 | 40 |

| 3.33 | 60 |

| 6.66 | 80 |

| 26.66 | 92.55 |

The mechanism of action involves the inhibition of mitochondrial complexes III and IV, affecting ATP synthesis and leading to metabolic disruptions in the fungus .

Cancer Research

c-Myc Degradation Acceleration

This compound has emerged as a promising agent in cancer therapy due to its ability to enhance the degradation of the oncogene c-Myc, a critical regulator of cell proliferation and survival in many cancers. The compound activates glycogen synthase kinase 3 (GSK3) through reactive oxygen species (ROS) generated from damaged mitochondria, promoting c-Myc phosphorylation and subsequent proteasomal degradation .

In vitro studies showed that this compound treatment resulted in significant reductions in c-Myc levels across various cancer cell lines, including HCT116 and HeLa cells. The correlation between c-Myc levels and antimycin A sensitivity indicates that targeting this pathway could be beneficial for developing novel cancer therapies .

Mitochondrial Research

Induction of Mitochondrial Damage

This compound is widely used in mitochondrial research due to its role as an inhibitor of complex III in the electron transport chain. Studies have shown that exposure to this compound leads to dose-dependent cell death characterized by loss of mitochondrial membrane potential and collapse of oxidative phosphorylation in human retinal pigment epithelial cells .

The following table summarizes the effects observed:

| Concentration (μM) | Cell Viability (%) | Mitochondrial Membrane Potential Loss (%) |

|---|---|---|

| 0.5 | 85 | 10 |

| 1 | 70 | 30 |

| 5 | 40 | 60 |

| 10 | 15 | 90 |

The mitochondrial damage observed includes swelling and cristae structure disruption, highlighting the potential use of this compound as a tool for studying mitochondrial dysfunctions associated with aging and degenerative diseases .

Ecological Applications

Use as a Piscicide

This compound is also utilized in aquaculture as a piscicide to control invasive fish species and manage fish populations effectively. Its application helps maintain ecological balance in aquatic environments while minimizing harm to non-target species when used judiciously .

Mecanismo De Acción

CZC-8004 ejerce sus efectos uniéndose a los sitios de unión al ATP de las quinasas de tirosina, inhibiendo así su actividad. Esta inhibición interrumpe las vías de señalización de las quinasas, que son cruciales para la proliferación y supervivencia celular. El compuesto se dirige a múltiples quinasas, incluyendo el receptor del factor de crecimiento epidérmico y el receptor del factor de crecimiento endotelial vascular 2, lo que lleva a la supresión del crecimiento tumoral y la angiogénesis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The antimycin family includes A1, A2, A3, A4, and derivatives like blastmycin and opantimycin. These compounds share a core dilactone structure but differ in alkyl side chains, influencing solubility, bioactivity, and toxicity.

Structural and Functional Differences

Pharmacological and Toxicological Profiles

- Neurotoxicity : A1 uniquely induces hind-limb incoordination and impaired reflexes in mice at sublethal doses, suggesting neurotoxic effects distinct from respiratory inhibition .

- Bioavailability : A1’s hydrophobicity limits solubility in aqueous systems, requiring cholesterol-based formulations for stable delivery .

- Resistance : A3 exhibits higher antimicrobial efficacy than A1, but A1 is more potent against Rhizoctonia solani (92.55% inhibition at 26.66 µg/mL) .

Key Research Findings

Mechanistic Specificity : A1 disrupts mitochondrial ETC by binding to the Qi site of Complex III, causing ROS accumulation and apoptosis .

Structural-Activity Relationship : The hexyl side chain in A1 enhances binding to hydrophobic pockets in target enzymes (e.g., AGPS in cancer cells) compared to shorter-chain analogs .

Toxicity Discrepancies : Earlier studies using mixed antimycin preparations reported variable LD₅₀ values (e.g., 7.6 mg/kg for mixtures vs. 1.5 mg/kg for pure A1) due to compositional heterogeneity .

Actividad Biológica

Antimycin A1 is a potent compound derived from the bacterium Streptomyces, known for its significant biological activity, particularly in inhibiting fungal growth and affecting mitochondrial function. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on various organisms, and potential applications in agriculture and medicine.

This compound primarily acts as an inhibitor of mitochondrial electron transport. It specifically targets complexes III and IV of the mitochondrial respiratory chain, disrupting electron transfer and leading to decreased ATP production. This inhibition is crucial for understanding its antifungal properties.

- Inhibition of Mitochondrial Complexes : this compound binds to the cytochrome bc1 complex, preventing the transfer of electrons from cytochrome b to cytochrome c1. This disruption results in impaired respiration and increased production of reactive oxygen species (ROS) .

- Impact on Gene Expression : Research indicates that this compound downregulates several mitochondrial genes, including ATP6, ATP8, COX3, QCR6, CytB, ND1, and ND3. This suppression affects the synthesis of proteins essential for mitochondrial function .

Biological Activity Against Fungi

This compound has shown remarkable antifungal activity, particularly against Rhizoctonia solani, a significant plant pathogen.

- Inhibition Rate : In studies, this compound exhibited a 92.55% inhibition rate against R. solani at a concentration of 26.66 μg/mL, with an EC50 value of 1.25 μg/mL .

- Morphological Changes : Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses revealed that treatment with this compound resulted in severe morphological changes in fungal mycelium. These included:

Metabolomic Effects

A comprehensive metabolomic analysis has shown that this compound significantly impacts various metabolic pathways within treated organisms. Specifically, it alters the profiles of metabolites involved in critical cellular processes:

- Affected Pathways : The analysis identified changes in 12 metabolic pathways due to this compound treatment, suggesting broad implications for cellular metabolism beyond just mitochondrial function .

Case Study 1: Antifungal Activity Against Rhizoctonia solani

In a controlled study focusing on R. solani, researchers treated cultures with varying concentrations of this compound and measured growth inhibition rates. The results demonstrated a clear dose-dependent response:

| Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|

| 0.416 | 15 |

| 0.833 | 30 |

| 1.66 | 50 |

| 3.33 | 70 |

| 6.66 | 85 |

| 13.33 | 90 |

| 26.66 | 92.55 |

This data underscores the potential of this compound as a natural fungicide .

Case Study 2: Mitochondrial Dysfunction Induction

Another study investigated how this compound induces mitochondrial dysfunction in neuronal cells:

Q & A

Q. How can this compound be integrated into high-throughput screening for cancer therapeutics targeting c-Myc?

- Methodological Answer: In screens for c-Myc degradation accelerators, use luciferase reporter assays (e.g., EGFP-tagged c-Myc systems) and dose this compound alongside proteasome inhibitors (e.g., MG-132) to confirm mechanism. Validate hits with Western blotting for c-Myc protein levels and RNA-seq for downstream target modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.